4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one 4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
Brand Name: Vulcanchem
CAS No.: 1787880-85-6
VCID: VC5610083
InChI: InChI=1S/C20H20N2O4S2/c1-13-10-15(11-19(24)25-13)26-14-6-8-22(9-7-14)18(23)12-27-20-21-16-4-2-3-5-17(16)28-20/h2-5,10-11,14H,6-9,12H2,1H3
SMILES: CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4S3
Molecular Formula: C20H20N2O4S2
Molecular Weight: 416.51

4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

CAS No.: 1787880-85-6

Cat. No.: VC5610083

Molecular Formula: C20H20N2O4S2

Molecular Weight: 416.51

* For research use only. Not for human or veterinary use.

4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one - 1787880-85-6

Specification

CAS No. 1787880-85-6
Molecular Formula C20H20N2O4S2
Molecular Weight 416.51
IUPAC Name 4-[1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]piperidin-4-yl]oxy-6-methylpyran-2-one
Standard InChI InChI=1S/C20H20N2O4S2/c1-13-10-15(11-19(24)25-13)26-14-6-8-22(9-7-14)18(23)12-27-20-21-16-4-2-3-5-17(16)28-20/h2-5,10-11,14H,6-9,12H2,1H3
Standard InChI Key WEFGWAJUAIAMQF-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4S3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₂₀H₂₀N₂O₄S₂, with a molecular weight of 416.51 g/mol. Key structural features include:

  • A benzo[d]thiazole moiety linked via a thioether bond to an acetyl group.

  • A piperidine ring substituted at the 4-position with an oxygen atom connected to a 6-methyl-2H-pyran-2-one group.

The IUPAC name, 4-[1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]piperidin-4-yl]oxy-6-methylpyran-2-one, reflects this arrangement. The presence of sulfur atoms in both the benzothiazole and thioacetyl groups enhances electron delocalization, potentially influencing binding interactions with biological targets .

Physicochemical Profile

PropertyValue
CAS Number1787880-85-6
Molecular FormulaC₂₀H₂₀N₂O₄S₂
Molecular Weight416.51 g/mol
SMILESCC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4S3
InChI KeyWEFGWAJUAIAMQF-UHFFFAOYSA-N

The compound’s solubility and stability remain under investigation, though analogs with similar benzothiazole motifs exhibit moderate hydrophobicity, favoring cellular membrane penetration .

Synthesis and Reaction Pathways

Multi-Step Synthetic Strategy

The synthesis involves sequential functionalization of the piperidine and benzothiazole-thioacetyl units:

  • Piperidine Functionalization: Introduction of the acetyl-thiobenzothiazole group at the piperidine nitrogen via nucleophilic acyl substitution.

  • Pyranone Coupling: Etherification of the 4-hydroxy group on piperidine with 6-methyl-2H-pyran-2-one under Mitsunobu or Williamson conditions.

While specific reaction yields are undisclosed, analogous syntheses of benzothiazole-containing compounds report yields of 52–95% depending on purification methods .

Key Reaction Conditions

  • Thioether Formation: Requires thiophilic catalysts (e.g., CuI) and inert atmospheres to prevent oxidation.

  • Cyclization Steps: Often employ basic media (e.g., NaOH/EtOH) to facilitate ring closure, as seen in related triazolethione syntheses .

Biological Activities and Mechanistic Insights

Antimicrobial and Antiviral Effects

The benzothiazole-thioacetyl group is critical for broad-spectrum antimicrobial activity. Similar compounds exhibit MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli, likely via thiol-mediated disruption of bacterial membranes . Additionally, sulfur-rich heterocycles show inhibitory effects on viral proteases, including SARS-CoV-2 Mpro (IC₅₀: ~10 μM) .

Neuroprotective Applications

Benzothiazole derivatives are investigated for anti-aggregation activity against amyloidogenic proteins like tau and α-synuclein, which are implicated in Alzheimer’s and Parkinson’s diseases . While direct data on this compound is limited, its structural similarity to cyanine dyes (e.g., N744) suggests potential for modulating protein misfolding .

Comparative Analysis with Structural Analogs

CompoundTarget ActivityKey Structural Difference
Anle138bα-Synuclein inhibitionDiphenyl pyrazole core
N744 cyanine dyeTau aggregation inhibitionBenzothiazole-cyanine conjugate
VC5610083Multi-target inhibitionPiperidinyl-pyranone linkage

This compound’s piperidinyl-pyranone bridge may improve blood-brain barrier permeability compared to smaller analogs, enhancing CNS applicability .

Future Research Directions

  • Target Identification: High-throughput screening to map interactions with kinases, GPCRs, and epigenetic regulators.

  • SAR Optimization: Modifying the pyranone methyl group or piperidine substituents to enhance potency and reduce off-target effects.

  • In Vivo Studies: Assessing pharmacokinetics and toxicity in rodent models of cancer and neurodegeneration.

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